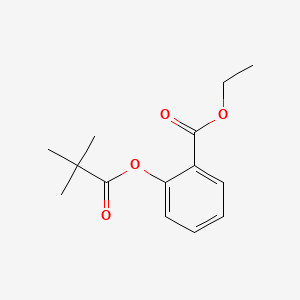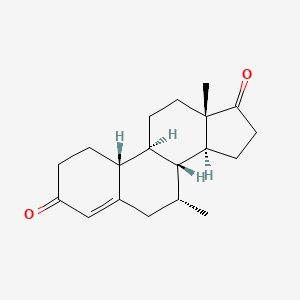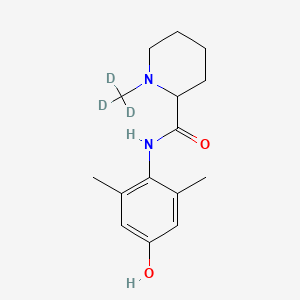![molecular formula C5H10O5 B583495 D-[5-13C]arabinose CAS No. 139657-60-6](/img/structure/B583495.png)
D-[5-13C]arabinose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-[5-13C]arabinose is a stable isotope-labeled compound of D-arabinose, a naturally occurring pentose sugar. The “13C” label indicates that the carbon at the fifth position in the molecule is the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and tracing biochemical pathways.
Wirkmechanismus
Target of Action
D-arabinose-5-13C primarily targets cancer cells, particularly breast cancer cells . The compound’s role is to inhibit the proliferation of these cells .
Mode of Action
D-arabinose-5-13C interacts with its targets by inducing autophagy, a cellular process that removes unnecessary or dysfunctional components . This interaction leads to changes in the cell cycle, resulting in cell cycle arrest . Specifically, D-arabinose-5-13C exposure results in G2/M cell cycle restriction and the ectopic expression of cell cycle-related proteins .
Biochemical Pathways
D-arabinose-5-13C affects the p38 MAPK signaling pathway . This pathway is involved in cellular responses to a variety of external stress signals. D-arabinose-5-13C is positively associated with autophagy and the activation of the p38 MAPK signaling pathway in breast cancer cells .
Pharmacokinetics
It is known that d-arabinose-5-13c is a stable compound , which suggests that it may have suitable bioavailability for therapeutic applications.
Result of Action
The action of D-arabinose-5-13C leads to significant molecular and cellular effects. It dramatically inhibits the proliferation of cells in a dose-dependent manner . This inhibition is relevant to cell cycle arrest, as demonstrated by G2/M cell cycle restriction and ectopic expression of cell cycle-related proteins . In vivo treatment with D-arabinose-5-13C could significantly inhibit xenograft growth of breast cancer cells .
Biochemische Analyse
Biochemical Properties
D-arabinose-5-13C interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the metabolism of filamentous fungi and xylose-fermenting yeasts, where it is metabolized into xylulose-5-P via an oxidoreductive pathway .
Cellular Effects
D-arabinose-5-13C has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce cell cycle arrest in breast cancer cells by promoting autophagy via the p38 MAPK signaling pathway . This indicates that D-arabinose-5-13C can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of D-arabinose-5-13C involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to trigger cell cycle arrest by inducing autophagy through the activation of the p38 MAPK signaling pathway in breast cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of D-arabinose-5-13C can vary with different dosages. For instance, it has been found that D-arabinose can significantly inhibit the growth of breast cancer xenografts in mice
Metabolic Pathways
D-arabinose-5-13C is involved in various metabolic pathways. For instance, it is metabolized into xylulose-5-P via an oxidoreductive pathway in filamentous fungi and xylose-fermenting yeasts . This process involves various enzymes and cofactors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of D-[5-13C]arabinose typically involves the incorporation of the carbon-13 isotope into the D-arabinose molecule. One common method involves the use of labeled precursors such as D-glucose-6-13C, which undergoes a series of enzymatic or chemical reactions to yield this compound . The reaction conditions often include specific catalysts and controlled environments to ensure the high purity and yield of the labeled compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of fermentation processes with genetically modified microorganisms that can incorporate the carbon-13 isotope into the sugar molecule. These methods are designed to produce large quantities of the compound with high isotopic purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
D-[5-13C]arabinose can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form D-arabinonic acid.
Reduction: It can be reduced to form D-arabitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various organic reagents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include D-arabinonic acid, D-arabitol, and various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
D-[5-13C]arabinose has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: The compound is used in studies involving the biosynthesis of nucleotides and nucleic acids, as well as in the investigation of cellular processes.
Medicine: this compound is used in research related to cancer and other diseases, particularly in understanding the metabolic alterations in diseased cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-glucose-13C: Another labeled sugar used in metabolic studies.
D-ribose-13C: Used in research related to nucleotide biosynthesis.
D-mannose-13C: Utilized in studies of glycosylation processes.
Uniqueness
D-[5-13C]arabinose is unique in its specific labeling at the fifth carbon position, which makes it particularly useful for studying specific metabolic pathways and reactions that involve this position. Its stable isotope labeling also provides a non-radioactive and safe option for various research applications .
Eigenschaften
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(513C)pentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-XGKUUUNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[15N]Acetamido-2-deoxy-D-glucose](/img/structure/B583417.png)


![Ochratoxin C-[d5]](/img/structure/B583422.png)
![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)
![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)


![N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine](/img/structure/B583428.png)


![2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid](/img/structure/B583435.png)
